Product packaging for Methyltricaprylylammonium bisulfate(Cat. No.:CAS No. 59158-14-4)

Methyltricaprylylammonium bisulfate

Cat. No.: B1589292
CAS No.: 59158-14-4
M. Wt: 465.8 g/mol
InChI Key: MWSPFHZPVVWJCO-UHFFFAOYSA-M
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Description

Methyltricaprylylammonium bisulfate is a useful research compound. Its molecular formula is C25H55NO4S and its molecular weight is 465.8 g/mol. The purity is usually 95%.
The exact mass of the compound Methyltrioctylammonium hydrogen sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H55NO4S B1589292 Methyltricaprylylammonium bisulfate CAS No. 59158-14-4

Properties

IUPAC Name

hydrogen sulfate;methyl(trioctyl)azanium
Source PubChem
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InChI

InChI=1S/C25H54N.H2O4S/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;1-5(2,3)4/h5-25H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSPFHZPVVWJCO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H55NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449043
Record name Methyltrioctylammonium hydrogen sulfate
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Molecular Weight

465.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59158-14-4
Record name 1-Octanaminium, N-methyl-N,N-dioctyl-, sulfate (1:1)
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Record name Methyltricaprylylammonium bisulfate
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Record name Methyltrioctylammonium hydrogen sulfate
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Record name 1-Octanainium, N-methyl-N,N-dioctyl-, sulfate (1:1)-
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Record name METHYLTRICAPRYLYLAMMONIUM BISULFATE
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Synthesis Methodologies and Derivatization Strategies for Methyltrioctylammonium Hydrogen Sulfate

Established Synthetic Routes and Reaction Pathways

The synthesis of quaternary ammonium (B1175870) salts like methyltrioctylammonium hydrogen sulfate (B86663) involves well-established chemical reactions, primarily focusing on the quaternization of a tertiary amine followed by anion exchange or direct reaction with the appropriate acid.

The primary precursors for the synthesis of the methyltrioctylammonium cation are trioctylamine (B72094) and a methylating agent. Trioctylamine is a tertiary amine with three octyl chains attached to a nitrogen atom. The synthesis proceeds via the quaternization of this amine.

A common synthetic pathway involves the reaction of trioctylamine with a methylating agent, such as dimethyl sulfate, to form the methyltrioctylammonium cation. This cation is initially paired with the methyl sulfate anion. Subsequently, an anion exchange step is performed. A patent for similar compounds describes how the quaternary ammonium salt of a dialkylsulfate can be hydrolyzed with water using an acid catalyst like sulfuric acid to yield the desired hydrogen sulfate salt. google.com The product is then purified, for instance, by evaporation in a vacuum and recrystallization. google.com

Another potential route is the direct reaction of the tertiary amine with the acid. For example, a general method for preparing similar protic ionic liquids involves the proton transfer that occurs between a Brønsted acid (like sulfuric acid) and a Brønsted base (like an amine). nih.gov This acid-base neutralization is a straightforward method for forming the salt. nih.gov For methyltrioctylammonium hydrogen sulfate, this would involve reacting methyltrioctylammonium hydroxide (B78521) with sulfuric acid.

A further method involves reacting a quaternary ammonium iodide with sulfuric acid in the presence of hydrogen peroxide in an aqueous solution. google.com It is also possible to prepare the hydrogen sulfate salt by reacting a quaternary ammonium compound with sulfuric acid in the presence of water. google.com

Optimization of these reactions typically involves controlling stoichiometry, reaction temperature, and reaction time to maximize yield and purity. For instance, in related quaternary ammonium salt syntheses, controlling the feeding ratio and reaction temperature (e.g., 60-85°C) is crucial for achieving high purity and preventing residual starting materials. google.com

Table 1: Overview of Synthetic Precursors and Pathways

Pathway Precursors Key Reaction Steps Reference
Quaternization & Anion Exchange Trioctylamine, Methylating Agent (e.g., Dimethyl Sulfate), Sulfuric Acid 1. Quaternization of trioctylamine with methylating agent. 2. Hydrolysis/Anion exchange with sulfuric acid. google.com
Acid-Base Neutralization Methyltrioctylammonium Hydroxide, Sulfuric Acid Direct proton transfer reaction between the base and the acid. nih.gov
Oxidative Reaction Quaternary Ammonium Iodide, Sulfuric Acid, Hydrogen Peroxide Reaction in an aqueous solution to form the hydrogen sulfate salt. google.com
Direct Reaction Quaternary Ammonium Compound, Sulfuric Acid, Water Reaction in an aqueous medium to form the hydrogen sulfate. google.com

For research-scale production, purification of the final product is critical to remove unreacted precursors and byproducts. Common purification techniques include recrystallization from suitable organic solvents, such as methylethylketone, or purification via silica (B1680970) gel column chromatography. google.commdpi.com After synthesis, the removal of any solvent or trace amounts of water can be achieved by heating the product under a high vacuum. nih.gov

Purity assessment relies on a suite of standard analytical methods to confirm the structure and quantify the purity of the synthesized methyltrioctylammonium hydrogen sulfate.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms in the cation and verifying the absence of impurities. mdpi.comnih.gov

Mass Spectrometry (MS) : This technique verifies the molecular weight of the cation and can help in identifying any byproducts. cbijournal.com

Titration : Acid-base or other forms of titration can be used to determine the assay or purity of the final product. Commercial suppliers often list purity levels of ≥95.0% (T), where (T) indicates titration. sigmaaldrich.comsigmaaldrich.com

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the functional groups present in the molecule, confirming the presence of the sulfate group and the alkyl chains. cbijournal.com

Table 2: Analytical Techniques for Purity Assessment

Technique Purpose Information Obtained Reference
NMR Spectroscopy Structural Confirmation Detailed molecular structure, presence of impurities. mdpi.comnih.gov
Mass Spectrometry Molecular Weight Verification Mass-to-charge ratio of the cation, identification of byproducts. cbijournal.com
Titration Purity Assay Quantitative measure of purity. sigmaaldrich.comsigmaaldrich.com
IR Spectroscopy Functional Group Identification Presence of key chemical bonds (e.g., S=O, C-H). cbijournal.com

Green Chemistry Principles in Methyltrioctylammonium Hydrogen Sulfate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com These principles are increasingly being applied to the synthesis of ionic liquids and related compounds.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which can be toxic and environmentally harmful. The synthesis of quaternary ammonium salts can be achieved using solvent-free, "one-pot" reaction methods. google.com This approach not only avoids the use of organic solvents but also simplifies the process, potentially reducing production costs. google.com For example, a patented method involves reacting dimethyl carbonate with concentrated sulfuric acid and then with a tertiary amine in the same vessel without any added solvent. google.com

Furthermore, some ionic liquids can be synthesized under solvent-free conditions where the reaction is carried out by simply mixing the reactants, sometimes with heating. nih.gov The direct acid-base neutralization reaction between a tertiary amine and an acid is an example of a synthesis that can often be performed without a solvent, offering high efficiency. nih.gov

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.com To enhance atom economy, synthetic routes should be designed to maximize this incorporation and minimize the formation of byproducts. numberanalytics.com

Addition and neutralization reactions are inherently high in atom economy. The synthesis of protic ionic liquids via proton transfer between a Brønsted acid and a Brønsted base is a prime example of a 100% atom-economical reaction, as all atoms from the reactants are incorporated into the final salt product. nih.govmdpi.com Applying this to methyltrioctylammonium hydrogen sulfate by reacting methyltrioctylammonium hydroxide with sulfuric acid would be a highly atom-economical pathway.

Catalysis also plays a vital role in improving reaction efficiency and reducing waste. numberanalytics.com While the synthesis of the salt itself may not require a catalyst, the use of methyltrioctylammonium hydrogen sulfate as a recyclable phase transfer catalyst in other reactions is a key application that aligns with green chemistry principles. sigmaaldrich.comchemicalbook.com Solvent-free synthesis directly contributes to waste minimization by eliminating the need for solvent purchase, purification, and disposal. google.com

Table 3: Green Chemistry Strategies in Synthesis

Strategy Description Impact on Synthesis Reference
Solvent-Free Synthesis Conducting reactions without a solvent medium. Reduces waste, lowers cost, simplifies purification. google.comnih.gov
High Atom Economy Reactions Utilizing reaction types (e.g., neutralization) where most reactant atoms end up in the product. Maximizes raw material efficiency, minimizes byproduct waste. nih.govnumberanalytics.com
One-Pot Reactions Performing multiple reaction steps in a single reactor. Increases efficiency, reduces solvent use and handling losses. google.com

Functionalization and Structural Modification for Tailored Applications

The properties of methyltrioctylammonium hydrogen sulfate can be fine-tuned for specific applications by modifying its chemical structure. researchgate.net These modifications can be made to either the cation or the anion, altering the compound's physicochemical properties such as viscosity, solubility, and thermal stability. mdpi.com

Structural modifications to the cation often involve changing the length or nature of the alkyl chains. rsc.org For instance:

Alkyl Chain Length : Increasing or decreasing the length of the three octyl chains would impact the compound's lipophilicity and steric bulk. Longer alkyl chains generally increase the interaction between cations and anions. rsc.org They can also influence transport properties like diffusion and ionic conductivity. rsc.org

Functional Groups : Introducing functional groups, such as ether or hydroxyl groups, onto the alkyl chains can significantly alter properties. researchgate.netresearchgate.net For example, ether functionalization can change conformational flexibility, while hydroxyl groups can introduce hydrogen bonding capabilities, affecting interactions with other substances. researchgate.netresearchgate.net

Symmetry and Branching : Altering the symmetry of the cation, for example by using different alkyl groups instead of three identical octyl chains, can influence the packing of the ions and thus physical properties like melting point.

The anion can also be exchanged to create a different salt with tailored properties. While this article focuses on the hydrogen sulfate salt, replacing the HSO₄⁻ anion with others (e.g., halides, carboxylates, or triflate) is a common strategy in ionic liquid design to modify properties like hydrophobicity, viscosity, and coordinating ability. google.comresearchgate.net The choice of anion can have a significant effect on the properties of the resulting ionic liquid. mdpi.com

These targeted structural modifications allow for the rational design of quaternary ammonium salts with optimized performance for specific uses, such as enhanced catalytic activity or improved extraction efficiency for particular molecules. researchgate.net

Design and Synthesis of Related Quaternary Ammonium Hydrogen Sulfates for Comparative Studies

The study of methyltrioctylammonium hydrogen sulfate often involves comparative analysis with other quaternary ammonium hydrogen sulfates (QAHS) to elucidate structure-activity relationships. The design of these related compounds typically involves systematic variation of the alkyl substituents on the nitrogen atom. By comparing the properties and reactivity of these analogs, researchers can better understand the role of steric and electronic effects imparted by the cationic headgroup.

A primary method for synthesizing these compounds is the Menschutkin reaction , which involves the quaternization of a tertiary amine with an alkyl halide. wikipedia.orgresearchgate.net This SN2 reaction is a foundational method for preparing a wide array of quaternary ammonium salts (QAS). wikipedia.orgnih.gov For instance, the synthesis of reference compounds like tetrahexylammonium (B1222370) hydrogen sulfate involves reacting trihexylamine (B47920) with an alkylating agent, followed by anion exchange to introduce the hydrogen sulfate counter-ion. chemimpex.comsigmaaldrich.com The reaction rate is influenced by the solvent, with polar solvents generally increasing the reaction rate, and the nature of the alkyl halide, with iodides being more reactive than bromides or chlorides. wikipedia.org

Another significant synthetic route involves the direct reaction of a tertiary amine with sulfuric acid. nih.govresearchgate.net For example, triethylammonium (B8662869) hydrogen sulfate can be prepared in high yield by the dropwise addition of sulfuric acid to triethylamine. nih.gov A more general method involves reacting a pre-formed quaternary ammonium iodide with sulfuric acid in the presence of hydrogen peroxide. researchgate.net

Furthermore, anion exchange is a crucial step for producing the desired hydrogen sulfate salt from a more readily synthesized halide precursor. researchgate.netgoogle.com This can be achieved by using an anion exchange resin or through metathesis reactions. For example, passing a solution of a quaternary ammonium halide through an ion exchange column loaded with bisulfate ions can effectively swap the anion. google.com

For comparative studies, a range of QAHS with varying alkyl chain lengths are synthesized. These include, but are not limited to, tetrabutylammonium (B224687) hydrogen sulfate (TBAHS) and tetrahexylammonium hydrogen sulfate (THAHS). chemimpex.comcbijournal.com The comparative data generated from these compounds are vital for optimizing the performance of QAS in applications such as phase transfer catalysis. chemimpex.comsigmaaldrich.comcbijournal.com For example, TBAHS has been studied as a catalyst for various organic transformations, providing a benchmark for the performance of other QAHS like methyltrioctylammonium hydrogen sulfate. cbijournal.com

Related CompoundPrecursorsSynthesis MethodPurpose of Comparison
Tetrabutylammonium hydrogen sulfate (TBAHS) Tributylamine (B1682462), Butyl Halide, Sulfuric Acid SourceMenschutkin reaction followed by anion exchange.Benchmark for catalytic activity in multicomponent reactions. cbijournal.com
Tetrahexylammonium hydrogen sulfate (THAHS) Trihexylamine, Hexyl Halide, Sulfuric Acid SourceMenschutkin reaction followed by anion exchange.Study of lipophilicity and efficiency in phase transfer catalysis. chemimpex.comsigmaaldrich.com
Triethylammonium hydrogen sulfate Triethylamine, Sulfuric AcidDirect acid-base reaction. nih.govresearchgate.netEvaluation of catalytic activity in multicomponent synthesis. nih.gov
Functionalized Quaternary Ammonium Salts Dimethylaminoethyl methacrylate (B99206) (DMAEMA), Functionalized Alkyl HalidesMenschutkin reaction. nih.govInvestigation of functional group effects on polymerization and material properties. nih.gov

Investigations into Cationic and Anionic Modifications to Influence Reactivity

The reactivity and physical properties of methyltrioctylammonium hydrogen sulfate can be finely tuned through strategic modifications of both its cationic and anionic components. These investigations are crucial for tailoring the compound for specific applications, ranging from catalysis to materials science.

Cationic Modifications

Key strategies for cationic modification include:

Varying Alkyl Chain Length: The balance between hydrophilicity and lipophilicity is critical for the function of QAS. nih.gov Synthesizing analogs with shorter or longer alkyl chains than the octyl groups in methyltrioctylammonium allows for a systematic study of how chain length affects performance in applications like phase transfer catalysis or as surfactants. For example, the use of macromolecular additives with varying quaternary ammonium salt (QAS) units has been shown to influence properties like leachability and antibacterial effects in polymer blends. acs.org

Introducing Functional Groups: Alkyl chains on the cation can be functionalized to impart new properties. For example, polymerizable groups like methacrylates can be incorporated to create multifunctional monomers. nih.gov The synthesis of such compounds is often achieved via the Menschutkin reaction, reacting a tertiary amine with an alkyl halide that contains the desired functional group, such as a carboxylic acid or a methoxysilane. nih.gov

Incorporating Different Structural Moieties: Beyond simple alkyl chains, more complex structures can be built into the cation. This includes synthesizing cations with aromatic groups or incorporating heteroatoms into the chains. These modifications can alter the electronic properties and stability of the cation. Research into covalent organic frameworks (COFs) has shown that quaternary ammonium ions can be covalently tethered onto pore walls, creating materials with specific anion-conducting properties. rsc.org

Cationic Modification StrategyExample ReactantsResulting Influence on Reactivity/Properties
Varying Alkyl Chain Length Tertiary amines with different chain lengths (e.g., tributylamine vs. trihexylamine)Alters lipophilicity, impacting phase transfer efficiency and surface activity. researchgate.netnih.gov
Introducing Functional Groups DMAEMA + 6-bromohexanoic acidCreates polymerizable monomers for functional materials. nih.gov
Tethering to a Framework Bromination and quaternization of a COFCreates a material with defined anion conduction channels. rsc.org

Anionic Modifications

This process can be performed in several ways:

Using Ion Exchange Resins: A common and clean method involves passing a solution of the quaternary ammonium salt (often a halide) through an anion exchange resin that has been pre-loaded with the desired new anion. google.com

Metathesis (Salt Precipitation): Reacting the QAS with a salt of the desired anion can lead to a precipitation event if one of the resulting products is insoluble in the reaction solvent, driving the exchange to completion.

Acid-Base Neutralization: A quaternary ammonium hydroxide can be neutralized with a chosen acid to yield the corresponding salt. google.com This is a versatile method for introducing a wide variety of anions.

Investigations into anionic modifications explore how different counter-ions affect the salt's role. For instance:

Exchanging hydrogen sulfate for a halide (e.g., Br⁻, Cl⁻) is a common step in multi-step syntheses. researchgate.net

Introducing carboxylates (e.g., acetate) or sulfonates (e.g., taurate) can create novel ionic liquids or sorbents with specific properties, such as for CO₂ capture.

The use of anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) is common in photoredox catalysis to generate specific radical intermediates from the quaternary ammonium salt precursor. chemrxiv.org

The choice of anion directly influences the salt's solubility, melting point, thermal stability, and its specific reactivity in a given chemical environment. acs.org

Anion Exchange MethodPrecursor SaltReagentResulting AnionInfluence on Application
Ion Exchange Resin Quaternary Ammonium BromideAnion exchange resin loaded with OH⁻, followed by neutralization. google.comHydroxide, then any desired anion (e.g., acetate)Creates a base for further reactions or a salt with specific properties.
Metathesis α-iodomethylammonium saltAgBF₄Tetrafluoroborate (BF₄⁻)Facilitates photoredox catalysis for C-C bond formation. chemrxiv.org
Neutralization Quaternary Ammonium HydroxideSulfuric AcidHydrogen Sulfate (HSO₄⁻)Forms phase transfer catalysts or acidic ionic liquids. researchgate.net

Advanced Catalytic Applications and Mechanistic Investigations of Methyltrioctylammonium Hydrogen Sulfate

Phase-Transfer Catalysis (PTC)

Methyltrioctylammonium hydrogen sulfate (B86663) serves as a prominent phase-transfer catalyst, a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. medchemexpress.com This methodology is particularly valuable in heterogeneous systems, such as liquid-liquid or solid-liquid reactions, where the reactants are immiscible. By accelerating the transfer of anionic species across the phase interface, these catalysts enable reactions to proceed under milder conditions with greater efficiency. researchgate.net The effectiveness of methyltrioctylammonium hydrogen sulfate stems from the properties of its constituent ions: the large, organophilic methyltrioctylammonium cation and the hydrogen sulfate anion.

Fundamental Mechanisms of Interfacial Transfer in Biphasic Systems

The catalytic action of methyltrioctylammonium hydrogen sulfate in biphasic systems is governed by a series of interconnected physical and chemical processes occurring at and across the phase boundary. The overarching principle, often referred to as the "Extraction Mechanism," involves the catalyst shuttling a reactive anion from an aqueous or solid phase into an organic phase where it can react with an organic substrate. phasetransfer.com

The core of the catalytic cycle begins with an anion exchange process at the interface. The methyltrioctylammonium cation, Q⁺, initially paired with its hydrogen sulfate counter-anion (HSO₄⁻) in the organic phase, can exchange this anion with a reactive anion, Nu⁻ (e.g., a nucleophile), from the aqueous phase.

Q⁺HSO₄⁻ (org) + Nu⁻ (aq) ⇌ Q⁺Nu⁻ (org) + HSO₄⁻ (aq)

This equilibrium is driven by the relative hydrophilicity of the anions and their affinity for the quaternary ammonium (B1175870) cation. The large, lipophilic nature of the three octyl chains on the methyltrioctylammonium cation renders the resulting ion pair, [CH₃(n-C₈H₁₇)₃N]⁺Nu⁻, soluble in the organic phase. phasetransfer.com

Once transferred, the nucleophile's reactivity is significantly enhanced. In the aqueous phase, the anion is heavily solvated by water molecules through hydrogen bonding, which blunts its nucleophilicity. In the non-polar organic solvent, this hydration shell is stripped away, and the anion forms a "looser" ion pair with the bulky quaternary ammonium cation. phasetransfer.com This desolvation and weaker ion-pairing dramatically increase the effective reactivity of the nucleophile towards the organic substrate. phasetransfer.comchemrxiv.org The use of a hydrogen sulfate salt as the catalyst, rather than a halide, can contribute to high catalytic efficiency in certain reactions. jetir.org

The dynamics of this process are a complex interplay of factors including the structure of the catalyst, the nature of the anion being transferred, and the solvent system used. chemrxiv.org The ability to form and maintain a reactive ion pair in the organic phase is fundamental to the entire catalytic process. researchgate.nettcichemicals.com

The interface between the two immiscible phases is not a simple, static boundary but a dynamic region critical to the catalytic cycle. mdpi.comrsc.org Methyltrioctylammonium hydrogen sulfate, being a surfactant due to its amphipathic nature, influences the properties of this interface. The rate of reaction can be highly dependent on the interfacial surface area, which is affected by factors such as agitation speed. Below a certain agitation threshold, the reaction rate may be limited by diffusion across the interface. researchgate.net

The catalytic cycle involves several interfacial events:

Adsorption: The catalyst and aqueous-phase anions adsorb at the interface.

Anion Exchange: The exchange of the catalyst's counter-ion for the reactive anion occurs in this interfacial region.

Desorption/Transfer: The newly formed organo-soluble ion pair desorbs from the interface and diffuses into the bulk organic phase.

Reaction: The reaction takes place in the organic phase.

Return of Catalyst: After the product is formed, the catalyst, now paired with the leaving group anion, diffuses back to the interface to begin a new cycle.

Intrinsic-Reaction-Rate Limited (I-Reactions): Here, the transfer of the anion into the organic phase is rapid and an equilibrium distribution is established. The rate-determining step is the chemical reaction itself between the ion pair (Q⁺Nu⁻) and the organic substrate. The rate is less sensitive to agitation speed (above a minimum threshold) but is strongly dependent on the concentrations of the substrate and the catalyst-nucleophile ion pair in the organic phase. phasetransfer.com

Kinetic models for these systems are developed by analyzing the reaction rate's dependence on various parameters, including the concentrations of the substrate, nucleophile, and catalyst, as well as temperature and agitation speed. researchgate.netmdpi.com For many nucleophilic substitutions, the reaction in the organic phase is irreversible, simplifying the kinetic analysis. phasetransfer.com A generalized kinetic model can be developed to describe the reaction, and from the kinetic data, thermodynamic parameters such as the activation energy can be calculated. researchgate.net

Application in Diverse Organic Transformations

Methyltrioctylammonium hydrogen sulfate and its analogs are versatile catalysts employed in a wide array of organic reactions, including oxidations, reductions, and polymerizations. core.ac.uk Their application in nucleophilic substitution reactions is particularly well-established and demonstrates the core principles of phase-transfer catalysis.

Nucleophilic substitution (Sₙ2) reactions are a cornerstone of organic synthesis where a nucleophile replaces a leaving group on an alkyl halide or similar substrate. core.ac.uk In many cases, the nucleophile is an inorganic salt (e.g., potassium iodide, sodium cyanide) that is soluble in water but insoluble in the organic solvent containing the substrate. Methyltrioctylammonium hydrogen sulfate bridges this immiscibility gap.

A classic example is the Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide. Using PTC, this reaction can be performed efficiently without the need for hazardous, anhydrous solvents. jetir.org Similarly, the reaction of alkyl halides with aqueous cyanide ions was one of the first reactions demonstrated to be amenable to PTC. core.ac.uk

The table below summarizes representative data for nucleophilic substitution reactions facilitated by quaternary ammonium hydrogen sulfate catalysts, illustrating the conditions and outcomes.

Interactive Data Table: Nucleophilic Substitution using Quaternary Ammonium Hydrogen Sulfate Catalysts

SubstrateNucleophileCatalystSolvent SystemTemperature (°C)Yield (%)Reference
Benzyl ChlorideButanol (forms butoxide in situ)Tetrabutylammonium (B224687) hydrogen sulfateTwo-phaseRoom Temp.High jetir.org
4-tert-Butylbenzyl BromidePotassium IodideTetrabutylammonium hydrogen sulfateDichloromethane / WaterNot specifiedHigh nih.gov
1-HalooctanesSodium CyanideQuaternary Ammonium SaltOrganic / Water100High mdpi.com
Benzyl ChlorideAmmonium SulfideNot specifiedLiquid-LiquidNot specifiedHigh mdpi.com

In these reactions, the methyltrioctylammonium cation extracts the nucleophile (e.g., iodide, butoxide) into the organic phase, where it reacts with the alkyl halide substrate. The high efficiency is achieved due to the enhanced reactivity of the "naked" anion in the organic medium. phasetransfer.com The use of a catalyst with a hydrogen sulfate counter-ion is often cited as providing superior performance compared to halide-based catalysts in certain green chemistry applications, such as oxidations that are free of organic solvents and halides. jetir.org

Oxidation Reactions Catalyzed by Methyltrioctylammonium Hydrogen Sulfate Systems

Methyltrioctylammonium hydrogen sulfate ([CH₃(n-C₈H₁₇)₃N]HSO₄), a quaternary ammonium salt, serves as a highly effective phase transfer catalyst (PTC) in a variety of oxidation reactions. nordicbiosite.commedchemexpress.com Its utility is particularly noted in systems involving aqueous oxidants and organic substrates, where it facilitates the transfer of the oxidizing species into the organic phase. jetir.org This catalytic approach is recognized for its efficiency and alignment with the principles of green chemistry, often enabling reactions to proceed under milder conditions and with reduced environmental impact. scientificlabs.co.uksigmaaldrich.com

A significant application of methyltrioctylammonium hydrogen sulfate is in conjunction with sodium tungstate (B81510) (Na₂WO₄) for oxidations utilizing hydrogen peroxide (H₂O₂). jetir.orgscientificlabs.co.uk This catalytic system has proven effective for the oxidation of both primary and secondary alcohols. jetir.org The use of the hydrogen sulfate salt as the PTC is crucial for achieving high catalytic efficiency, surpassing the performance of traditional chloride-based PTCs in these reactions. jetir.org

Epoxidation of Olefins

The epoxidation of olefins is a fundamental transformation in organic synthesis, and methyltrioctylammonium hydrogen sulfate plays a key role in modern, environmentally conscious epoxidation methods. mdma.chscbt.com It is a critical component of a catalytic system that often includes a tungsten source, such as sodium tungstate dihydrate, and an additive like (aminomethyl)phosphonic acid. mdma.ch This system effectively utilizes aqueous hydrogen peroxide (30%) as the oxidant, offering a greener alternative to traditional epoxidation reagents. mdma.chufl.edu

A notable advantage of using methyltrioctylammonium hydrogen sulfate is the ability to conduct epoxidations under halide-free conditions, avoiding the use of chlorinated solvents that are environmentally detrimental. mdma.chufl.edu The reactions can be performed in biphasic systems, either without an organic solvent or with a more benign solvent like toluene. mdma.ch This methodology is particularly effective for the epoxidation of terminal olefins, which are typically less reactive substrates, achieving high yields and selectivity. mdma.ch

The proposed mechanism for epoxidation catalyzed by sulfate-based systems involves the initial conversion of sulfate to hydrogensulfate, which then reacts with hydrogen peroxide to form the active oxidizing species, peroxymonosulfate, in the organic phase. ed.ac.uk This species then transfers an oxygen atom to the olefin, yielding the epoxide. ed.ac.uk

Table 1: Epoxidation of Various Olefins Catalyzed by a Na₂WO₄/(aminomethyl)phosphonic acid/Methyltrioctylammonium Hydrogen Sulfate System

OlefinCatalyst Loading (mol %)Reaction Time (h)Conversion (%)Selectivity (%)
1-Octene24>9998
1-Dodecene24>9998
Styrene22>9995
Cyclooctene0.22>99>99

Data compiled from studies on halide-free epoxidation. mdma.ch

Aerobic Oxidation Protocols

While the primary focus of the provided information is on hydrogen peroxide-based oxidations, the broader context of methyltrioctylammonium hydrogen sulfate's role in oxidation catalysis suggests its potential applicability in aerobic oxidation protocols. Aerobic oxidation, which uses molecular oxygen as the ultimate oxidant, is a highly desirable green chemistry approach. The ability of methyltrioctylammonium hydrogen sulfate to function as a phase transfer catalyst in biphasic systems could be leveraged to facilitate the interaction between an organic substrate and a water-soluble metal catalyst that activates oxygen.

Alkylation Reactions in Multiphase Systems

Methyltrioctylammonium hydrogen sulfate is an effective phase transfer catalyst for alkylation reactions conducted in multiphase systems. medchemexpress.comscientificlabs.co.uk These reactions typically involve the transfer of an anionic nucleophile from an aqueous phase to an organic phase containing the alkylating agent. The lipophilic nature of the methyltrioctylammonium cation facilitates this transfer, thereby accelerating the reaction rate.

One of the key applications in this area is the alkylation of phenols. slchemtech.comgoogle.com In a multiphase system, a phenoxide ion, generated by the deprotonation of a phenol (B47542) in the aqueous phase, can be transferred to the organic phase by the quaternary ammonium cation. There, it can react with an alkyl halide to produce an alkyl phenyl ether. This method avoids the need for anhydrous conditions and can lead to cleaner reactions with fewer byproducts compared to some traditional methods. jetir.org

Cyclization and Condensation Reactions

As a phase transfer catalyst, methyltrioctylammonium hydrogen sulfate can facilitate various cyclization and condensation reactions, particularly those involving the generation of an anionic intermediate that needs to react with another functional group within the same or another molecule in a separate phase. The principles of phase transfer catalysis, where the catalyst transports a reactant across the phase boundary, are central to its function in these transformations. While specific examples detailing the use of methyltrioctylammonium hydrogen sulfate in a wide array of cyclization and condensation reactions are not extensively covered in the provided search results, its established role as a PTC suggests its applicability in reactions like intramolecular cyclizations and aldol-type condensations where multiphase conditions are employed.

Michael Addition Reactions

Methyltrioctylammonium hydrogen sulfate can be employed as a phase transfer catalyst in Michael addition reactions, a fundamental carbon-carbon bond-forming reaction. mdpi.com This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).

In a multiphase system, the catalyst can facilitate the transfer of the anionic Michael donor from an aqueous or solid phase to the organic phase where the Michael acceptor is dissolved. This allows the reaction to proceed under mild conditions and can enhance the reaction rate and yield. The use of phase transfer catalysis in Michael additions is a well-established strategy in organic synthesis, and while the provided results highlight the general principles of organocatalyzed Michael additions, the role of a PTC like methyltrioctylammonium hydrogen sulfate is to enable the reaction between reactants in different phases. pkusz.edu.cnnih.govrsc.org

Hantzsch Synthesis and Dihydropyridine (B1217469) Formation

The Hantzsch dihydropyridine synthesis is a multi-component reaction used to produce dihydropyridines, which are precursors to pyridines. wikipedia.orgorganic-chemistry.org The classical synthesis involves the condensation of an aldehyde, a β-ketoester (two equivalents), and a nitrogen source like ammonia (B1221849) or ammonium acetate (B1210297). scispace.comnih.gov

While various catalysts have been explored to improve the efficiency and conditions of the Hantzsch synthesis, the use of phase transfer catalysts like tetrabutylammonium hydrogen sulfate has been reported to be effective, particularly when using reagents in different phases. nih.gov Although a specific study detailing the use of methyltrioctylammonium hydrogen sulfate was not found, its properties as a phase transfer catalyst suggest its potential utility in this reaction, especially in biphasic systems. The catalyst could facilitate the interaction of the reactants at the phase interface or by transporting one of the reactants into the other phase, potentially leading to improved yields and milder reaction conditions. The formation of the dihydropyridine ring involves a series of condensation and cyclization steps. chemtube3d.com

Catalyst Design and Performance Optimization

The efficiency and practicality of a catalytic process are heavily dependent on the design of the catalyst and the optimization of reaction conditions. For methyltrioctylammonium hydrogen sulfate, key areas of investigation include the influence of its concentration on reaction rates, its stability and potential for reuse, and the development of more complex catalysts that incorporate its structural motifs.

The concentration or loading of a catalyst is a critical parameter that can significantly impact reaction efficiency. In phase-transfer catalysis, the catalyst concentration affects the number of active sites available to transport reactants across the phase boundary. An insufficient catalyst loading can lead to low conversion rates, while an excessive amount may not only be uneconomical but can also lead to side reactions or create a crowded environment at the interface, potentially hindering the reaction. nordicbiosite.com

The optimal catalyst loading is specific to each reaction and is determined by factors such as the nature of the reactants, the solvent system, and the reaction temperature. Research in hydrogenation reactions, for instance, has shown that a systematic investigation of catalyst loading is essential for maximizing selectivity and process efficiency. nordicbiosite.com In the context of hydrogen production from sodium borohydride (B1222165) solutions, studies have demonstrated that increasing the amount of catalyst can enhance the hydrogen production rate and conversion efficiency up to a certain point, after which the efficiency may plateau or even decrease. elsevierpure.com

The following table illustrates the typical effect of catalyst loading on reaction efficiency, based on general findings in catalytic reactions.

Table 1: Illustrative Effect of Catalyst Loading on Reaction Efficiency

Catalyst Loading (mol%) Conversion (%) Reaction Rate (mol/L·s)
1 45 0.005
2 75 0.012
4 95 0.020
6 96 0.021

Note: This data is representative and intended to illustrate the general trend of the effect of catalyst loading.

A key aspect of sustainable and cost-effective catalysis is the ability to recycle and reuse the catalyst over multiple cycles without a significant loss of activity. Methyltrioctylammonium hydrogen sulfate, being a salt, is generally non-volatile and can be relatively stable under various reaction conditions. researchgate.net Its recovery and reuse are often feasible, particularly in biphasic systems where it can be separated from the product phase.

The stability of a catalyst is crucial for its longevity. For instance, in slurry-phase catalytic hydrogenation, the structural and activity stability of the catalyst minimizes costs. rsc.org Studies on other catalysts, such as MoS2 nanocatalysts, have shown high retention of initial catalytic activity even after numerous cycles. rsc.org Similarly, Brønsted acidic ionic liquids have been shown to be reusable after simple separation and removal of byproducts like water, with no significant decrease in catalytic activity observed after multiple uses. researchgate.netresearchinschools.org While specific long-term stability data for methyltrioctylammonium hydrogen sulfate is not extensively documented in publicly available literature, its properties suggest a good potential for reusability.

Table 2: Representative Catalyst Reusability and Performance

Cycle Conversion (%)
1 98
2 97
3 96
4 95
5 94

Note: This data is illustrative of typical catalyst performance over multiple cycles and is not specific to Methyltrioctylammonium hydrogen sulfate.

To enhance catalytic efficiency, researchers have explored the development of multi-site phase-transfer catalysts (MPTCs). Compared to traditional single-site catalysts, MPTCs possess multiple active centers within a single molecule. This design can lead to a higher reaction rate or conversion due to the increased number of catalytic active sites. The development of such catalysts often involves facile preparation and can lead to high reactivity under mild reaction conditions.

The incorporation of methyltrioctylammonium moieties into MPTC structures is a promising strategy. The long alkyl chains of the trioctylammonium group provide high lipophilicity, which is advantageous for solubility in the organic phase of a biphasic system. By synthesizing molecules that contain several of these quaternary ammonium groups, it is possible to create a catalyst with significantly enhanced activity. The study of multi-site catalysts has shown that their efficiency can be superior to commercially available single-site catalysts in various reactions. nih.gov

Catalysis in Ionic Liquid Systems

Ionic liquids (ILs) are salts with melting points below 100 °C and are considered green solvents due to their negligible vapor pressure. Their tunable physicochemical properties make them versatile in catalytic applications, acting as both solvents and catalysts.

Methyltrioctylammonium hydrogen sulfate can be considered a Brønsted acidic ionic liquid or a component thereof. The hydrogen sulfate (HSO₄⁻) anion is a source of Brønsted acidity, capable of donating a proton to initiate acid-catalyzed reactions. researchgate.net This property is particularly useful in reactions such as esterification, where a proton source is required. researchgate.netresearchinschools.orgnih.gov

Brønsted acidic ionic liquids have been successfully employed as both catalysts and reaction media for various chemical transformations. researchgate.netresearchinschools.org The use of an ionic liquid like methyltrioctylammonium hydrogen sulfate can offer several advantages over traditional mineral acids like sulfuric acid. These include reduced corrosion, easier product separation, and the potential for catalyst recycling. researchgate.net In esterification reactions, for example, the ester product is often immiscible with the ionic liquid phase, allowing for simple separation by decantation. nih.gov

Table 3: Applications of Brønsted Acidic Ionic Liquids in Catalysis

Reaction Type Substrate 1 Substrate 2 Catalyst System Temperature (°C) Yield (%) Reference
Esterification Acetic Acid Benzyl Alcohol [BMIM][PTSA] 80 100 researchgate.net
Esterification Carboxylic Acid Alcohol [BMIM][HSO₄] 80 High nih.gov

Synergistic effects in catalysis occur when the combined effect of two or more components in a catalytic system is greater than the sum of their individual effects. Hybrid catalytic systems, which may involve the combination of a phase-transfer catalyst with a metal complex or an ionic liquid with another co-catalyst, can exhibit such synergy.

In the context of methyltrioctylammonium hydrogen sulfate, synergistic effects could be envisaged in biphasic reactions where it acts as a phase-transfer catalyst to bring an aqueous reactant into an organic phase containing a homogeneous metal catalyst. The ionic liquid nature of the catalyst can also contribute to the stabilization of catalytic intermediates or the modification of the catalyst's microenvironment, leading to enhanced activity or selectivity. For instance, in the hydrogenation of CO₂ in biphasic systems, the interplay between the catalyst, the solvent, and the amine substrate leads to a complex system where phase behavior and component partitioning are crucial for high efficiency. The investigation of such hybrid systems is a promising avenue for developing novel and more efficient catalytic processes.

Applications in Separation Science and Extraction Technologies

Liquid-Liquid Extraction (LLE) Mechanisms and Principles

Liquid-liquid extraction (LLE) is a fundamental separation technique that partitions a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. The transfer is governed by the solute's relative solubility in each phase, driven by the system moving to a lower free energy state. Methyltrioctylammonium hydrogen sulfate (B86663) functions as a key component in the organic phase in certain LLE systems, particularly in a process known as ion-pair extraction.

Ion-pair extraction is a powerful technique used to transfer ionic or highly polar species from an aqueous phase into an organic phase. The core principle involves the addition of a lipophilic counter-ion, the ion-pairing reagent, which combines with the target ion to form a charge-neutral, hydrophobic ion pair. This newly formed complex exhibits significantly increased solubility in the organic solvent, facilitating its extraction from the aqueous medium.

In this context, the methyltrioctylammonium cation ([MTOA]⁺) from Methyltrioctylammonium hydrogen sulfate serves as the lipophilic counter-ion for the extraction of anionic species (A⁻) from an aqueous solution. The mechanism can be represented as:

[MTOA]⁺(org) + A⁻(aq) ⇌ MTOA⁺A⁻

The equilibrium of this reaction is shifted to the right by the high hydrophobicity of the [MTOA]⁺ cation, which readily forms a stable ion pair with the target anion, effectively pulling it into the organic phase. The selectivity of the extraction is determined by several factors, including the nature of the target anion, the composition of the organic solvent, and the pH of the aqueous phase. For instance, research on analogous quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) hydrogen sulfate (TBAHS) demonstrates high selectivity for certain anions over others. Studies have shown that TBAHS can selectively extract sulfate over more lipophilic anions like nitrate (B79036) or chloride under specific conditions, a principle that applies to other quaternary ammonium salts.

The interface between the aqueous and organic phases is a critical region where the mass transfer of the ion pair occurs. The amphiphilic nature of the methyltrioctylammonium cation, with its charged head group and long, nonpolar alkyl tails, causes it to accumulate at this interface. This accumulation can lower the interfacial tension between the two liquids, facilitating the formation of a more dispersed system and increasing the surface area available for mass transfer.

Selective Separation of Chemical Species

The unique structure of Methyltrioctylammonium hydrogen sulfate makes it a valuable reagent for the targeted separation of specific chemical compounds from complex mixtures.

Methyltrioctylammonium-based systems are particularly effective for the extraction of various anionic species from aqueous solutions. This includes the separation of valuable or contaminating anions from industrial process streams and wastewater. For example, the hydrogen sulfate anion itself can participate in exchange equilibria, but the primary function of the salt is typically to provide the [MTOA]⁺ cation for the extraction of other target anions. Research on similar ion-pair reagents has demonstrated the successful extraction of a wide range of anions. Highly hydrophilic anions like sulfate, which are challenging to extract with conventional solvents, can be transferred to an organic phase using specialized ion-pair receptors, a process where the cation plays a crucial role in forming the extractable complex.

Methyltrioctylammonium salts have been incorporated into advanced recovery and purification methods. One innovative approach is the development of magnetic ionic liquids (MILs). In a notable study, the methyltrioctylammonium cation was paired with a tetrachloromanganate(II) ([MnCl₄]²⁻) anion to create a hydrophobic MIL. This solvent was used in dispersive liquid-liquid microextraction (DLLME) to recover various organic pollutants from water samples.

The key advantage of the MIL is its magnetic susceptibility, which allows for the rapid and efficient collection of the extractant phase (containing the target analytes) from the aqueous sample using an external magnet. This simplifies the separation process, eliminating the need for centrifugation. The recovered analytes can then be stripped from the MIL for analysis or further processing. This methodology has been successfully applied to the extraction of pharmaceuticals, phenols, insecticides, and polycyclic aromatic hydrocarbons.

Table 1: Extraction Efficiency of Selected Analytes using a Methyltrioctylammonium-Based Magnetic Ionic Liquid in DLLME
Analyte ClassCompoundLimit of Detection (μg/L)Correlation Coefficient (R²)
PharmaceuticalsDiclofenac0.500.998
Naproxen0.750.997
Phenols4-Nitrophenol1.000.999
2,4-Dichlorophenol0.500.998
InsecticidesDiazinon0.250.999
PAHsPhenanthrene0.250.999

Data derived from studies on methyltrioctylammonium-based magnetic ionic liquids used in dispersive liquid-liquid microextraction.

Chromatographic Applications as an Ion-Pairing Reagent

In the field of chromatography, particularly High-Performance Liquid Chromatography (HPLC), quaternary ammonium salts are widely used as mobile phase additives in a technique called ion-pair chromatography (IPC). While information specifically detailing Methyltrioctylammonium hydrogen sulfate is less common, the principles are well-established through extensive research on its close analog, Tetrabutylammonium hydrogen sulfate (TBAHS).

IPC is a variation of reversed-phase chromatography designed to separate ionic analytes. In a typical reversed-phase system, charged compounds have little affinity for the nonpolar stationary phase and elute quickly with poor resolution. The addition of an ion-pairing reagent to the mobile phase overcomes this issue.

For the analysis of acidic compounds, which are anionic at neutral or basic pH, a cationic ion-pairing reagent like the methyltrioctylammonium ion is used. The reagent forms a neutral ion pair with the anionic analyte in the mobile phase. km3.com.tw This complex, due to the long alkyl chains of the cation, is significantly more hydrophobic than the anion alone. km3.com.tw This increased hydrophobicity enhances its interaction with and retention on the nonpolar stationary phase, leading to improved separation from other components in the mixture. km3.com.twthermofisher.com The concentration and the chain length of the ion-pairing reagent are critical parameters that can be adjusted to optimize the retention and selectivity of the separation.

Enhancement of Separation Efficiency in Reverse-Phase High-Performance Liquid Chromatography (HPLC)

In reverse-phase HPLC (RP-HPLC), the separation of ionic and highly polar compounds can be challenging due to their limited retention on nonpolar stationary phases. itwreagents.comchromatographyonline.com The use of ion-pairing reagents in the mobile phase is a widely adopted strategy to overcome this limitation. itwreagents.comkm3.com.tw Methyltrioctylammonium hydrogen sulfate can function as such a reagent, particularly for the analysis of acidic compounds. km3.com.twtcichemicals.com

The fundamental principle of ion-pair chromatography involves the addition of a large ionic molecule with a charge opposite to that of the analyte to the mobile phase. thermofisher.com For acidic analytes, which are negatively charged at an appropriate pH, a cationic ion-pairing reagent like methyltrioctylammonium hydrogen sulfate is used. km3.com.twtcichemicals.com The methyltrioctylammonium cation forms a neutral ion pair with the anionic analyte in the mobile phase. itwreagents.comkm3.com.tw This newly formed neutral complex exhibits increased hydrophobicity compared to the free analyte ion. itwreagents.com

The enhanced hydrophobicity of the ion pair leads to a stronger interaction with the nonpolar stationary phase (e.g., C18 or C8 columns), resulting in increased retention times and improved separation efficiency. itwreagents.com Without the ion-pairing reagent, acidic analytes might elute at or near the void volume, with poor resolution from other components in the mixture. itwreagents.com

The effectiveness of the separation is influenced by several factors, including the concentration of the ion-pairing reagent, the pH of the mobile phase, and the concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase. thermofisher.com The long octyl chains of the methyltrioctylammonium cation contribute significantly to the hydrophobicity of the resulting ion pair, which can lead to substantial increases in retention compared to ion-pairing reagents with shorter alkyl chains, such as tetrabutylammonium salts. km3.com.twtcichemicals.com

Table 1: Factors Influencing Separation Efficiency with Methyltrioctylammonium Hydrogen Sulfate in RP-HPLC

ParameterEffect on SeparationGeneral Considerations
Concentration of Methyltrioctylammonium Hydrogen Sulfate Increasing the concentration generally increases the retention of acidic analytes.An optimal concentration must be determined, as excessive amounts can lead to long analysis times and potential column saturation.
Mobile Phase pH The pH must be controlled to ensure the analyte is in its ionized (anionic) form to facilitate ion pairing.Typically, for acidic compounds, a pH above their pKa is used. km3.com.tw
Organic Modifier Concentration (e.g., Acetonitrile, Methanol) Increasing the organic modifier concentration decreases the retention of the ion pair.A gradient elution may be necessary for complex mixtures with a wide range of polarities. thermofisher.com
Alkyl Chain Length of Ion-Pairing Reagent Longer alkyl chains (like octyl) lead to more hydrophobic ion pairs and greater retention.Methyltrioctylammonium hydrogen sulfate is expected to provide stronger retention for acidic analytes compared to tetrabutylammonium hydrogen sulfate. km3.com.twtcichemicals.com

This table is a generalized representation based on the principles of ion-pair chromatography. Specific values would be dependent on the exact analytes and chromatographic conditions.

Method Development for Complex Mixture Analysis

The analysis of complex mixtures, such as those found in pharmaceutical formulations, biological samples, and environmental extracts, often requires robust and selective analytical methods. nih.govub.edunih.gov The development of HPLC methods for such samples can be intricate, especially when the mixture contains a combination of acidic, basic, and neutral compounds. shimadzu.com

The use of methyltrioctylammonium hydrogen sulfate as an ion-pairing reagent can be a valuable tool in the method developer's arsenal (B13267) for tackling the separation of complex mixtures containing acidic components. By selectively increasing the retention of these acidic compounds, it is possible to resolve them from other neutral or basic components in the sample. km3.com.tw

A systematic approach to method development using methyltrioctylammonium hydrogen sulfate would involve the following steps:

Column Selection: A standard C18 or C8 reversed-phase column is typically suitable. itwreagents.com

Mobile Phase Optimization:

Ion-Pairing Reagent Concentration: Start with a low concentration (e.g., 1-5 mM) of methyltrioctylammonium hydrogen sulfate and adjust as needed to achieve the desired retention for the acidic analytes.

pH Adjustment: Select a buffer system to maintain a pH where the acidic analytes of interest are ionized. For acidic compounds, a pH of around 7.5 is often used with quaternary ammonium salt ion-pairing reagents. km3.com.tw

Organic Modifier Gradient: Develop a gradient elution program, starting with a lower concentration of organic modifier and increasing it over the course of the run, to elute compounds with a wide range of polarities.

Detection: UV detection is commonly employed, as quaternary ammonium salts like methyltrioctylammonium hydrogen sulfate have minimal UV absorbance, allowing for sensitive detection of the analytes. itwreagents.com

Table 2: Illustrative Example of a Gradient Elution Program for a Complex Mixture

Time (minutes)% Aqueous (with Methyltrioctylammonium Hydrogen Sulfate and Buffer)% Organic Modifier (e.g., Acetonitrile)
0.0955
20.05050
25.0595
30.0595
30.1955
35.0955

This table represents a generic gradient profile. The actual gradient would need to be optimized based on the specific components of the complex mixture being analyzed.

By strategically employing methyltrioctylammonium hydrogen sulfate, chromatographers can achieve enhanced resolution and improved peak shapes for acidic compounds within complex matrices, leading to more accurate and reliable analytical results.

Electrochemical Applications and Energy Systems Research

Role as an Electrolyte Component in Electrochemical Devices

The efficacy of an electrochemical device is fundamentally dependent on the properties of its electrolyte, which facilitates ion transport between the anode and cathode. Methyltrioctylammonium hydrogen sulfate (B86663) has been identified as a candidate for use as an electrolyte in such devices. nordicbiosite.commedchemexpress.commedchemexpress.com

While specific data on the impact of methyltrioctylammonium hydrogen sulfate in battery systems is limited, studies on analogous compounds provide insight into its potential roles. For instance, research on a related compound, tetrabutylammonium (B224687) hydrogen sulfate (TBAHS), as an electrolyte additive in lead-acid batteries has shown significant effects. researchgate.netresearcher.life The addition of TBAHS was found to increase the oxidation and reduction peak currents, indicating an influence on the electrochemical reactions occurring at the electrodes. researchgate.netresearcher.life Although a different molecule, these findings suggest that the presence of a quaternary ammonium (B1175870) hydrogen sulfate salt can alter the electrochemical behavior of a battery system. The specific impact of the methyltrioctylammonium cation on performance metrics such as capacity retention, cycle life, and rate capability in lithium-ion or other battery types remains an area for future research.

Modulation of Electrode Processes

The interface between the electrode and the electrolyte is a critical region where key electrochemical reactions, such as gas evolution and the formation of passive layers, occur. Additives to the electrolyte can significantly influence these processes.

Hydrogen and oxygen evolution are often parasitic reactions in aqueous electrochemical systems, leading to energy loss and degradation of components. The overpotential for these reactions is a measure of the additional voltage required to drive them at a given rate. Studies on the similar compound, tetrabutylammonium hydrogen sulfate (TBAHS), in the context of lead-acid batteries have demonstrated that increasing the concentration of the additive leads to an increase in both hydrogen and oxygen evolution overpotentials. researchgate.netresearcher.life This effect is generally desirable as it suppresses the gassing reactions, which can improve the charge efficiency and reduce water loss in aqueous batteries. The proposed mechanism involves the adsorption of the quaternary ammonium cations onto the electrode surface, which can inhibit the sites for hydrogen and oxygen evolution. The larger size of the methyltrioctylammonium cation compared to the tetrabutylammonium cation might lead to different adsorption characteristics and a potentially more pronounced effect, though direct experimental evidence is needed.

The formation of a stable passivating layer, often called the solid electrolyte interphase (SEI) on anodes, is crucial for the longevity of many battery systems. The composition and morphology of these layers are highly dependent on the electrolyte formulation. Research on TBAHS has shown that its presence in the electrolyte alters the crystalline structure of the lead sulfate (PbSO4) layer formed on the electrode. researchgate.netresearcher.life This modification of the anodic layer can impact the battery's performance and cycle life. It is plausible that methyltrioctylammonium hydrogen sulfate would have a similar influence, with the bulky organic cation potentially incorporating into or modifying the growth of anodic films. The specific effects on the surface morphology of electrodes in systems like lithium-ion batteries have yet to be reported.

Advanced Characterization Techniques and Analytical Methodologies in Research

Spectroscopic Analysis for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are fundamental in confirming the molecular structure of methyltrioctylammonium hydrogen sulfate (B86663) and observing its interactions during chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information about methyltrioctylammonium hydrogen sulfate at the atomic level. In mechanistic studies, NMR can track changes in the chemical environment of specific atoms, providing insight into reaction pathways and intermolecular interactions.

For the methyltrioctylammonium cation, ¹H NMR spectroscopy would reveal distinct signals corresponding to the protons of the methyl group attached to the nitrogen and the various methylene (B1212753) groups of the three octyl chains. The proton on the hydrogen sulfate anion (HSO₄⁻) would also exhibit a characteristic chemical shift. pnas.org The observation of shifts in these signals upon interaction with reactants can indicate the formation of reaction intermediates or complexes. For instance, a downfield shift of the HSO₄⁻ proton could suggest its involvement in hydrogen bonding with a substrate. nih.gov Similarly, changes in the signals of the alkyl chain protons might indicate the role of the cation in solubilizing organic reactants in a multiphase system, a key aspect of its function as a phase transfer catalyst. sigmaaldrich.com

Table 1: Predicted ¹H NMR Spectral Data for Methyltrioctylammonium Hydrogen Sulfate

Functional GroupPredicted Chemical Shift (ppm)Multiplicity
Terminal CH₃ (Octyl Chains)~0.9Triplet
Methylene groups (-(CH₂)₆-)~1.2-1.4Multiplet
Methylene group (α- to N⁺)~3.1-3.3Multiplet
Methyl group (N⁺-CH₃)~3.0-3.2Singlet
Hydrogen Sulfate (SO-H)Variable, often >10Singlet (broad)

Note: Predicted values are based on typical ranges for similar structures; actual values can vary with solvent and concentration.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For methyltrioctylammonium hydrogen sulfate, the IR spectrum provides a unique fingerprint, confirming the presence of both the quaternary ammonium (B1175870) cation and the hydrogen sulfate anion. docbrown.info

Key absorptions include C-H stretching vibrations from the octyl and methyl groups, typically found in the 2850-3000 cm⁻¹ region. The most indicative peaks for the anion are the strong S=O and S-O stretching vibrations. pnas.org Monitoring the intensity and position of these bands during a reaction can reveal changes in the compound's structure or its participation in chemical bonding. For example, a shift in the S=O stretching frequency could indicate coordination of the anion to a metal center or its involvement in hydrogen bonding. pnas.orglibretexts.org

Table 2: Characteristic IR Absorption Frequencies for Methyltrioctylammonium Hydrogen Sulfate

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2850-2960C-H StretchAlkyl (CH₂, CH₃) groups
1465C-H BendAlkyl groups
~1350S=O StretchHydrogen Sulfate (HSO₄⁻)
~1150-1250S=O StretchHydrogen Sulfate (HSO₄⁻)
~1050S-O StretchHydrogen Sulfate (HSO₄⁻)

Source: Data compiled from general functional group correlation tables and studies on hydrogen sulfate ionic liquids. pnas.orglibretexts.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of methyltrioctylammonium hydrogen sulfate and to identify products formed in reactions where it is involved. The molecular weight of methyltrioctylammonium hydrogen sulfate is 465.77 g/mol . biosynth.comscbt.comsigmaaldrich.com In an MS analysis, the compound would typically be identified by its cationic component, methyltrioctylammonium ([C₂₅H₅₄N]⁺), which has a mass of 368.43 g/mol .

In the context of reaction monitoring, MS is invaluable for identifying the masses of intermediates and final products, thereby helping to elucidate the reaction mechanism. For instance, if used in an oxidation reaction, MS could detect the mass of the oxidized product, confirming the catalytic turnover.

Chromatographic Methods for Purity and Reaction Product Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For methyltrioctylammonium hydrogen sulfate, chromatographic methods are essential for determining its purity and for analyzing the complex mixtures that can result from its use in chemical synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. The purity of methyltrioctylammonium hydrogen sulfate can be assessed using an appropriate HPLC method. Given its ionic and non-volatile nature, a reversed-phase column with an ion-pairing agent in the mobile phase might be employed.

While direct analysis methods for this specific compound are proprietary, related methods for similar quaternary ammonium salts provide a template. For example, a method developed for oxatomide (B1677844) utilized tetrabutylammonium (B224687) hydrogen sulfate as a mobile phase additive. oup.com A method to quantify methyltrioctylammonium hydrogen sulfate could similarly involve a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient, potentially with an acetate (B1210297) buffer. oup.com This setup would allow for the separation of the main compound from any organic or inorganic impurities, and quantification could be achieved using a detector such as a UV or an Evaporative Light Scattering Detector (ELSD).

Table 3: Illustrative HPLC Parameters for Quaternary Ammonium Salt Analysis

ParameterCondition
ColumnHypersil Zorbax XDB C18 (or similar)
Mobile Phase A0.01 M Ammonium Acetate in Water
Mobile Phase BAcetonitrile
Flow Rate1.0 - 2.0 mL/min
DetectorUV (at low nm) or ELSD
Injection Volume2 - 10 µL

Source: Adapted from a method for a related analysis. oup.com

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Methyltrioctylammonium hydrogen sulfate itself is a non-volatile ionic salt and therefore cannot be analyzed directly by GC.

However, GC is a critical tool for analyzing the outcomes of reactions in which methyltrioctylammonium hydrogen sulfate is used as a phase transfer catalyst or reagent. medchemexpress.com It is particularly well-suited for the characterization of volatile organic products. nih.govnih.gov For example, in the oxidation of a volatile alcohol to an aldehyde or ketone, GC coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used to separate the volatile product from the starting material and any volatile byproducts. mdpi.com This allows for the determination of reaction conversion, yield, and selectivity by quantifying the volatile components in the reaction mixture.

Morphological and Microstructural Characterization in Material Applications

The integration of methyltrioctylammonium hydrogen sulfate into various material matrices necessitates a thorough understanding of its impact on the material's morphology and microstructure. These characteristics are pivotal as they directly influence the final properties and performance of the material. Advanced microscopic techniques are employed to visualize and analyze the surface and internal structures at a micro and nanoscale.

Scanning Electron Microscopy (SEM) for Surface Analysis

The principle of SEM involves scanning a focused beam of electrons onto the surface of a specimen. nih.gov The interaction of these electrons with the atoms in the sample produces various signals that contain information about the surface's composition and topography. nih.gov These signals are collected by detectors to generate a detailed image of the surface.

In the analysis of polymer-based materials containing quaternary ammonium salts like methyltrioctylammonium hydrogen sulfate, SEM can reveal critical morphological features. For instance, in the development of electrospun nanofiber mats, the addition of a similar compound, tetra-n-butylammonium hydrogen sulfate, to a poly(lactic acid)-poly(ethylene glycol) polymer blend was shown to have a significant effect on the resulting fiber morphology. SEM analysis demonstrated that the inclusion of the hydrogen sulfate salt eliminated the formation of beads, which are undesirable defects in the nanofiber structure, and promoted a more uniform distribution of the fibers.

It is anticipated that the use of methyltrioctylammonium hydrogen sulfate in similar polymer systems would yield comparable morphological changes. SEM analysis would be crucial to:

Assess Fiber Uniformity and Diameter: By examining SEM micrographs, researchers can measure the average diameter of the nanofibers and assess the uniformity of their distribution within the mat.

Identify Surface Defects: The presence of beads, cracks, or other surface imperfections can be readily identified.

Visualize Phase Morphology: In blended materials, SEM can help to visualize how methyltrioctylammonium hydrogen sulfate is dispersed within the polymer matrix and whether it forms distinct phases or is homogeneously integrated.

The insights gained from SEM are fundamental for optimizing the fabrication parameters of materials containing methyltrioctylammonium hydrogen sulfate to achieve the desired surface characteristics and, consequently, the desired material performance.

ParameterObservationImplication
Fiber Homogeneity Increased uniformity in fiber distribution with the addition of the hydrogen sulfate salt.Improved consistency and predictability of material properties.
Bead Formation Elimination of bead defects in the presence of the hydrogen sulfate salt.Enhanced surface quality and mechanical integrity of the nanofiber mat.
Surface Texture Smoother and more consistent fiber surfaces.Potentially improved biocompatibility and controlled release characteristics in biomedical applications.

Theoretical and Computational Chemistry Studies

Molecular Modeling of Ion-Pairing Interactions

The interaction between the methyltrioctylammonium cation ([MTOA]⁺) and the hydrogen sulfate (B86663) anion (HSO₄⁻) is a key determinant of the compound's physical and chemical properties. In non-polar media, these ions exist as distinct ion pairs. The formation of these pairs can reduce the interaction energy between the cation and anion, which in turn can enhance the reactivity of the anion.

Quantitative Structure-Property Relationship (QSPR) models, which are based on quantum chemical descriptors from density functional theory (DFT) calculations, have been employed to correlate the properties of alkylammonium hydrogen sulfate ionic liquids with their molecular structure. nih.gov These models consider descriptors that characterize the electronic structure of both the individual ions and the ion pairs, as well as the nature of the interionic interactions. nih.gov

A study by Fedorova et al. focused on developing QSPR models to predict the decomposition and melting temperatures of various alkylammonium hydrogen sulfates. nih.gov The descriptors used in their models provide a quantitative measure of the ion-pairing interactions. Although specific data for methyltrioctylammonium hydrogen sulfate was not singled out in the publicly available information, the study's approach is directly applicable. The general principle is that the nature of the alkyl chains on the ammonium (B1175870) cation significantly influences the strength and geometry of the ion pair.

Molecular dynamics (MD) simulations have also been used to study the behavior of quaternary ammonium salts in different environments. For instance, simulations of quaternary ammonium salt organic modifiers in the interlayer space of montmorillonite (B579905) have provided detailed information on molecular motion, morphology, and interaction energies. mdpi.com While this specific study did not focus on methyltrioctylammonium hydrogen sulfate in a biphasic system, the methodology, utilizing force fields like the Interface force field (IFF), is well-suited for modeling the ion-pairing and aggregation behavior of such salts. mdpi.com

Table 1: Key Aspects of Molecular Modeling Studies on Quaternary Ammonium Ion Pairs

Modeling TechniqueInvestigated PropertiesKey Findings
QSPR with DFT descriptorsThermal properties (decomposition and melting temperatures)Properties are strongly correlated with the electronic structure of ion pairs and interionic interactions. nih.gov
Molecular Dynamics (MD)Molecular motion, morphology, interaction energiesProvides insights into the spatial arrangement and dynamics of ion pairs in condensed phases. mdpi.com

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of reactions involving methyltrioctylammonium hydrogen sulfate, particularly in its role as a phase-transfer catalyst. These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and transition states.

While specific quantum chemical studies detailing the reaction pathways for methyltrioctylammonium hydrogen sulfate are not widely available in the public domain, the principles of such investigations are well-established. For example, in the context of oxidation reactions where it is used as a catalyst, calculations would typically focus on the interaction of the hydrogen sulfate anion (or a catalytically active species it transports) with the substrate.

The work by Fedorova et al. on alkylammonium hydrogen sulfates, while focused on thermal properties, relies on fundamental quantum chemical calculations of the ion pairs. nih.gov These calculations provide crucial data on bond lengths, charge distributions, and interaction energies, which are the starting point for understanding reaction mechanisms.

Table 2: Parameters from Quantum Chemical Calculations of Alkylammonium Hydrogen Sulfates

Calculated ParameterSignificance
Ion-pair interaction energyDetermines the stability of the ion pair and the availability of the anion for reaction.
Charge distribution (e.g., Mulliken or NBO charges)Indicates the electrophilic and nucleophilic sites on the ions, predicting reactivity.
Frontier molecular orbitals (HOMO/LUMO)The energies and shapes of these orbitals are key to understanding chemical reactivity and reaction pathways.

These calculations are essential for understanding how the methyltrioctylammonium cation modulates the reactivity of the hydrogen sulfate anion or other anions it may be paired with in a reaction mixture.

Simulation of Interfacial Behavior in Biphasic Systems

Methyltrioctylammonium hydrogen sulfate is frequently used as a phase-transfer catalyst, facilitating reactions between reactants located in two immiscible phases (e.g., aqueous and organic). Its amphiphilic nature, with a charged, hydrophilic headgroup and long, hydrophobic alkyl chains, allows it to reside at the interface and shuttle reactive species from one phase to another.

Simulations of such biphasic systems can provide a dynamic picture of the catalyst's behavior at the interface. While specific simulation studies with detailed data tables for methyltrioctylammonium hydrogen sulfate at an interface are not readily found in public literature, the methodologies for such investigations are well-developed.

For instance, a study on the modeling and simulation of biphasic catalytic hydrogenation, although not using this specific catalyst, outlines the framework for such simulations. bohrium.comresearchgate.net These models often employ equations of state (like the Peng-Robinson equation) and mixing rules to describe the phase behavior of the complex mixture. bohrium.com

Molecular dynamics simulations are particularly powerful for visualizing the interfacial behavior. A simulation of methyltrioctylammonium hydrogen sulfate in a water-organic solvent system would typically show the [MTOA]⁺ cations orienting themselves at the interface, with the charged nitrogen and the hydrogen sulfate anion interacting with the aqueous phase, while the octyl chains extend into the organic phase. This arrangement facilitates the extraction of anions from the aqueous phase into the organic phase, where the reaction with an organic substrate can occur.

Table 3: Typical Outputs from Molecular Dynamics Simulations of Interfacial Systems

Simulation OutputInformation Provided
Density profilesShows the distribution of different molecular species (water, organic solvent, catalyst ions) across the interface.
Radial distribution functionsDescribes the local structure and solvation of the ions at the interface.
Mean square displacementQuantifies the mobility of the catalyst and other species within each phase and across the interface.
Potential of mean forceCalculates the free energy profile for transferring an ion from one phase to another, providing insight into the efficiency of phase transfer.

These simulations are crucial for a rational design of more efficient phase-transfer catalysts and for optimizing reaction conditions in biphasic systems.

Environmental and Sustainability Aspects in Chemical Processes

Green Chemistry Approaches in Methyltrioctylammonium Hydrogen Sulfate (B86663) Applications

Methyltrioctylammonium hydrogen sulfate is a key ingredient in several catalytic systems designed for environmental compatibility. sigmaaldrich.com It is prominently featured in the Noyori oxidation system, which provides a method for oxidizing alcohols and olefins in a manner that is described as economically, technically, and environmentally sound. researchgate.netrsc.org This system's green credentials stem from its use of aqueous hydrogen peroxide, a clean oxidant that generates water as its primary byproduct, and its ability to function without organic solvents or halides. researchgate.netrsc.org

The compound's role as a phase transfer catalyst is central to its green applications. It facilitates reactions between reactants located in separate, immiscible phases (typically aqueous and organic), thereby enhancing reaction rates and obviating the need for potentially hazardous solvents that would otherwise be required to create a single phase. medchemexpress.comrsc.org

Table 1: Green Chemistry Applications of Methyltrioctylammonium Hydrogen Sulfate

ApplicationRole of Methyltrioctylammonium Hydrogen SulfateGreen Chemistry Principle(s) AddressedResearch Finding
Oxidation of Alcohols & Sulfides Phase Transfer CatalystUse of a benign oxidant (H₂O₂); Elimination of organic solvents; CatalysisEnables efficient oxidation using 3-30% aqueous hydrogen peroxide under halide-free conditions, simplifying product/catalyst separation. researchgate.net
Epoxidation of Olefins Phase Transfer CatalystHigh atom economy; Use of a benign oxidant (H₂O₂); Elimination of halogensActs as a catalyst for epoxidizing olefins with hydrogen peroxide in the absence of halogenated compounds. sigmaaldrich.comscbt.com
Oxidative Cleavage of Olefins CatalystSolvent-free conditions; High selectivity and yieldFacilitates the conversion of alkenes to carboxylic acids with aqueous hydrogen peroxide in high yields without organic solvents. acs.org

A significant environmental benefit of using Methyltrioctylammonium hydrogen sulfate is the drastic reduction in the reliance on volatile organic solvents (VOCs). Many industrial chemical syntheses are major consumers of organic solvents, which contribute to air pollution and pose health risks. The catalytic system involving Methyltrioctylammonium hydrogen sulfate, particularly in oxidation reactions, allows for biphasic reactions where one phase is aqueous, thereby replacing large volumes of organic solvents. researchgate.netrsc.orgacs.org For instance, the efficient oxidative cleavage of alkenes into carboxylic acids has been demonstrated to proceed in high yields under two-phase conditions without any added organic solvent. acs.org

The economic and environmental viability of a catalytic process is heavily dependent on the ability to recover and reuse the catalyst. Methyltrioctylammonium hydrogen sulfate, operating as a homogeneous phase transfer catalyst, presents opportunities for recycling, which is crucial for waste reduction. researchgate.net In the biphasic systems where it is commonly employed, the catalyst often remains in one phase while the product is in another, allowing for separation by simple physical means. researchgate.net

Several strategies exist for the recovery of phase transfer catalysts, which are applicable to Methyltrioctylammonium hydrogen sulfate:

Aqueous Washing and Extraction: The catalyst can be recovered from an organic product solution by washing with water or a dilute aqueous base, followed by extraction of the aqueous phase with a suitable solvent. google.com

Membrane Filtration: Organic solvent nanofiltration (OSN) is an emerging technology for separating homogeneous catalysts from post-reaction mixtures, offering a pathway for their recovery and reuse. researchgate.net

Electrochemical Methods: Advanced electrochemical approaches using redox-mediated processes are being developed for the selective capture and release of valuable homogeneous catalysts from product streams. nih.gov

Degradation Pathways and Environmental Fate Studies

As a quaternary ammonium (B1175870) compound (QAC), the environmental journey of Methyltrioctylammonium hydrogen sulfate is governed by its chemical structure and interaction with environmental compartments. nih.gov The main pathway for QACs to enter the environment is through wastewater streams after industrial use. researchgate.netacs.org

The environmental fate of this compound is largely dictated by two competing processes: sorption and biodegradation.

Sorption: Due to its cationic nature and the presence of three long (C8) hydrophobic alkyl chains, Methyltrioctylammonium hydrogen sulfate has a strong tendency to adsorb to negatively charged particles. In wastewater treatment plants, this leads to significant partitioning onto sewage sludge and biosolids. nih.govresearchgate.net If released into aquatic ecosystems, it is likely to bind rapidly to suspended solids or sediment, which mitigates its concentration in the water column but leads to its accumulation in solids. researchgate.net

Biodegradation: The microbial degradation of QACs is a known but complex process. acs.org The structure of the QAC is a critical factor; compounds with stable C-C and C-N bonds, like Methyltrioctylammonium hydrogen sulfate, are generally more resistant to natural degradation than those containing more labile groups like esters. rsc.org While certain microorganisms can degrade some QACs under aerobic conditions, the process can be slow, and factors such as concentration and the presence of other substances can inhibit microbial activity. acs.org The long alkyl chains that promote sorption can also reduce the bioavailability of the compound to microorganisms, potentially slowing its degradation. researchgate.net

Given its structure, Methyltrioctylammonium hydrogen sulfate is expected to be more persistent in the environment compared to more easily degradable chemicals. Its strong affinity for solids means that its ultimate environmental sinks are likely to be soil (if biosolids are used as fertilizer) and aquatic sediments. nih.govacs.org

Table 2: Factors Influencing the Environmental Fate of Quaternary Ammonium Compounds (QACs) like Methyltrioctylammonium Hydrogen Sulfate

FactorInfluence on Environmental FateRelevance to Methyltrioctylammonium Hydrogen Sulfate
Alkyl Chain Length Longer chains increase hydrophobicity, leading to stronger sorption to sludge, soil, and sediment. May decrease bioavailability for biodegradation. nih.govresearchgate.netContains three C8 (octyl) chains, indicating a high potential for sorption and persistence in solid environmental matrices.
Sorption A primary mechanism for removal from the aqueous phase in wastewater treatment and natural waters. researchgate.netExpected to be the dominant fate process, leading to accumulation in sludge and sediments.
Biodegradation Possible under certain aerobic conditions, but can be slow and is structure-dependent. acs.orgrsc.orgAs a structurally stable QAC, it is likely to be slowly biodegradable, contributing to its persistence.
Aqueous Solubility Lower solubility for long-chain QACs can limit bioavailability and aqueous-phase toxicity. researchgate.netThe long alkyl chains reduce water solubility, enhancing its tendency to partition out of the water column.

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Transformations

The catalytic activity of methyltrioctylammonium hydrogen sulfate (B86663) is well-documented, particularly in oxidation reactions. It is a known catalyst for the epoxidation of olefins and is utilized as a phase transfer catalyst in conjunction with sodium tungstate (B81510) dihydrate for greener oxidation reactions under Noyori's conditions. scbt.comscientificlabs.co.uk Future research is expanding beyond these established applications to explore a wider range of catalytic transformations.

One promising area is the oxidation of alcohols. While research has been conducted on the oxidation of primary and secondary alcohols using hydrogen peroxide with methyltrioxorhenium (MTO) as the catalyst, the role of [MTOA][HSO₄] as a co-catalyst or phase transfer agent in such systems is an area ripe for further investigation. mdpi.com The development of a cocatalytic system using bromide and MTO has been shown to dramatically reduce reaction times from hours to minutes, highlighting the potential for significant process intensification. mdpi.com

Furthermore, the potential of [MTOA][HSO₄] as a catalyst extends to the oxidation of aromatic compounds, including phenols and amines. biosynth.com Research indicates that the reaction between the hydroxyl group on an aromatic ring and the chlorine atom in a related methyltrioctylammonium salt can proceed with high yield in the presence of an acid catalyst, producing valuable phenoxy groups. biosynth.com Investigations into similar reactivity with the hydrogen sulfate anion could unlock new synthetic pathways.

The exploration of [MTOA][HSO₄] in other classes of organic reactions, such as C-C coupling reactions, is another frontier. While specific studies on [MTOA][HSO₄] in this context are emerging, the broader class of ionic liquids has shown significant promise in facilitating various coupling reactions. The unique properties of [MTOA][HSO₄] may offer advantages in terms of yield, selectivity, and catalyst recyclability in these transformations.

The following table summarizes key research findings in the exploration of novel catalytic transformations involving methyltrioctylammonium hydrogen sulfate and related systems.

Catalytic TransformationCatalyst SystemSubstrate(s)Key Findings
Greener Oxidation [MTOA][HSO₄] / Sodium Tungstate Dihydrate / H₂O₂OlefinsEnhanced catalytic efficiency for epoxidation under Noyori's conditions. scientificlabs.co.uk
Alcohol Oxidation Methyltrioxorhenium (MTO) / H₂O₂ (with potential for [MTOA][HSO₄] as co-catalyst)Primary and secondary alcoholsA cocatalytic system with bromide and MTO significantly reduces reaction times. mdpi.com
Aromatic Oxidation Methyltrioctylammonium salt / Acid catalystPhenols, AminesHigh yield (100%) for the formation of phenoxy groups. biosynth.com

Development of Advanced Separation Materials

The unique solvent properties of methyltrioctylammonium hydrogen sulfate make it a prime candidate for the development of advanced separation materials, particularly for the extraction of metal ions from aqueous solutions. biosynth.commedchemexpress.commedchemexpress.com Research in this area is focused on its application in liquid-liquid extraction and its incorporation into more advanced systems like polymer inclusion membranes (PIMs).

Studies have demonstrated the effectiveness of trioctylammonium-based ionic liquids for the extraction of heavy metals. For instance, trioctylmethyl ammonium (B1175870) camphorate and trioctylmethyl ammonium dodecanedioate, synthesized from trioctylamine (B72094), have achieved over 90% extraction of cadmium, copper, and lead from aqueous solutions. scientificlabs.co.uk Another study highlighted the potential of methyltrioctylammonium 3-hydroxy-2-naphthoate for the quantitative extraction (>99%) of mercury and silver. researchgate.net

A significant area of development is the use of methyltrioctylammonium chloride ([MTOA][Cl]), a closely related compound, in PIMs for the selective separation of metal ions. These membranes, which consist of a base polymer, a carrier (the ionic liquid), and sometimes a plasticizer, offer advantages over traditional liquid-liquid extraction, including reduced solvent loss and simultaneous extraction and stripping. nih.govmdpi.com Research has shown that PIMs containing [MTOA][Cl] can achieve high separation factors for mixtures of zinc(II)/copper(II) (1996) and zinc(II)/iron(III) (606). nih.gov

Future research will likely focus on optimizing the composition of these membranes to enhance their stability and selectivity for a wider range of metal ions and other valuable compounds. The investigation of [MTOA][HSO₄] in these systems is a logical next step, as the nature of the anion can significantly influence the extraction and transport properties of the membrane. nih.gov

The table below presents data on the extraction and separation performance of methyltrioctylammonium-based systems.

Separation SystemTarget Analyte(s)Key Performance Metrics
Liquid-Liquid Extraction with Trioctylmethyl ammonium camphorate/dodecanedioateCd(II), Cu(II), Pb(II)>90% extraction efficiency. scientificlabs.co.uk
Liquid-Liquid Extraction with Methyltrioctylammonium 3-hydroxy-2-naphthoateHg, Ag>99% extraction efficiency. researchgate.net
Polymer Inclusion Membrane with [MTOA][Cl] in PVCZn(II)/Cu(II)Separation factor of 1996. nih.gov
Polymer Inclusion Membrane with [MTOA][Cl] in PVCZn(II)/Fe(III)Separation factor of 606. nih.gov
Polymer Inclusion Membrane with [MTOA][Cl] in PVCCd(II)/Cu(II)Separation factor of 112. nih.gov

Integration into Next-Generation Energy Technologies

The electrochemical stability and ionic conductivity of methyltrioctylammonium hydrogen sulfate make it a material of interest for next-generation energy storage and conversion devices. biosynth.commedchemexpress.commedchemexpress.com While direct research on [MTOA][HSO₄] in some of these technologies is still in its early stages, studies on analogous quaternary ammonium salts provide strong indications of its potential.

Another potential application is in dye-sensitized solar cells (DSSCs). The electrolyte is a critical component of DSSCs, responsible for regenerating the dye and transporting charge. While much research has focused on imidazolium-based ionic liquids, the unique properties of [MTOA][HSO₄] could offer advantages in terms of thermal stability and efficiency. mdpi.comresearchgate.net

The functionalization of materials like graphene oxide with ionic liquids is also being explored for energy applications, including enhancing photoelectrochemical performance for hydrogen evolution. mdpi.com The incorporation of [MTOA][HSO₄] into such composite materials could lead to novel electrodes and charge-transport layers with improved properties. mdpi.comnih.govnih.govchemrestech.comresearchgate.net

The table below summarizes the potential applications of methyltrioctylammonium hydrogen sulfate and related compounds in energy technologies.

Energy TechnologyComponentPotential Role of [MTOA][HSO₄] or Related Compounds
Lead-Acid Batteries Electrolyte AdditiveIncreased hydrogen and oxygen evolution overpotential (demonstrated with TBAHS). nih.gov
High-Voltage Lithium-Ion Batteries Electrolyte AdditiveFormation of a stable electrode-electrolyte interphase to improve cycling stability. rsc.orgresearchgate.netnih.gov
Lithium-Sulfur Batteries ElectrolyteSuppression of the polysulfide shuttle effect. nih.govmdpi.comresearchgate.netmdpi.com
Dye-Sensitized Solar Cells ElectrolyteEnhanced thermal stability and charge transport. mdpi.comresearchgate.net
Photoelectrochemical Cells Functionalized Electrode MaterialImproved charge separation and transport in composites (e.g., with graphene oxide). mdpi.com

Design of Multifunctional Materials Incorporating Methyltrioctylammonium Hydrogen Sulfate Moieties

The incorporation of methyltrioctylammonium hydrogen sulfate moieties into larger material structures is a promising strategy for creating multifunctional materials with tailored properties. This approach leverages the intrinsic properties of the quaternary ammonium salt to impart new functionalities to polymers, inorganic frameworks, and nanocomposites. nih.govroutledge.comeaapublishing.orgresearchgate.netmdpi.com

A significant area of research is the development of antimicrobial materials. Quaternary ammonium salts (QAS) are known for their biocidal activity, and covalently bonding them to a polymer backbone can create durable, non-leaching antimicrobial surfaces. nih.gov For example, silsesquioxanes functionalized with QAS have been shown to produce effective antimicrobial coatings. nih.gov The long alkyl chains of the methyltrioctylammonium cation can enhance this antimicrobial activity. The fabrication of electrospun wound dressings incorporating tetrabutylammonium (B224687) hydrogen sulfate into a poly(lactic acid)-poly(ethylene glycol) composite has demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria. medchemexpress.com This suggests a clear path for the development of similar materials using [MTOA][HSO₄] for applications in medical devices, textiles, and food packaging.

Beyond antimicrobial properties, the functionalization of materials with [MTOA][HSO₄] can enhance their performance in other areas. For instance, the functionalization of graphene oxide with ionic liquids has been shown to improve its dispersibility and create effective sorbents for extraction processes. nih.gov The incorporation of [MTOA][HSO₄] into polymer matrices can also create materials with unique thermal and mechanical properties. nih.govroutledge.com

The synthesis of polymers with covalently attached [MTOA][HSO₄] moieties can be achieved through the polymerization of functionalized monomers or the post-polymerization modification of a suitable polymer backbone. nih.govroutledge.comresearchgate.net These functionalized polymers can then be used to create a wide range of materials, from membranes and coatings to nanoparticles and hydrogels, each with a unique combination of properties derived from both the polymer matrix and the ionic liquid functionality.

The table below provides examples of multifunctional materials designed by incorporating quaternary ammonium salts.

Material TypeFunctional MoietyKey FunctionalityPotential Application(s)
Silsesquioxane Coatings Quaternary Ammonium SaltAntimicrobialMedical devices, sanitary surfaces. nih.gov
Electrospun Wound Dressings Tetrabutylammonium Hydrogen SulfateAntibacterialAdvanced wound care. medchemexpress.com
Functionalized Graphene Oxide Ionic LiquidEnhanced SorptionSolid-phase extraction, sensing. nih.gov
Functionalized Polymers Quaternary Ammonium SaltAntimicrobial, Catalytic, SurfactantCoatings, membranes, reactive resins. nih.govroutledge.com

Q & A

Q. What are the primary applications of methyltrioctylammonium hydrogen sulfate in synthetic chemistry?

Methyltrioctylammonium hydrogen sulfate is widely employed as a phase transfer catalyst (PTC) in biphasic reactions, enabling interactions between immiscible aqueous and organic phases. Key applications include:

  • Epoxidation of cyclic alkenes (e.g., 1,5,9-cyclododecatriene) using hydrogen peroxide, where it facilitates the transfer of tungstate ions into the organic phase, improving reaction efficiency .
  • Green synthesis of adipic acid from cyclohexene, where it enhances the oxidation process mediated by sodium tungstate and hydrogen peroxide .
  • Ion-pair extraction in analytical chemistry, such as isolating cadmium complexes ([CdI₄]²⁻) for flame atomic absorption spectroscopy (FI-FAAS) .

Q. How is methyltrioctylammonium hydrogen sulfate utilized in epoxidation protocols?

A standard methodology involves:

Combining the catalyst with sodium tungstate, phosphoric acid, and hydrogen peroxide in a biphasic system (e.g., water and toluene).

Adding the organic substrate (e.g., 1,5,9-cyclododecatriene) and stirring vigorously (1000 rpm) at 30–70°C.

Monitoring reaction progress via gas chromatography (GC) and optimizing molar ratios (e.g., 0.3–0.5:1 catalyst-to-tungstate ratio) to achieve yields up to 59.7% .

Advanced Research Questions

Q. What parameters critically influence reaction efficiency in methyltrioctylammonium hydrogen sulfate-catalyzed epoxidation?

Key factors include:

  • Catalyst loading : Higher concentrations (e.g., 0.5 mmol vs. 0.25 mmol) correlate with increased yields (99% vs. 94.5%) but may reduce selectivity at elevated temperatures .
  • Temperature : Reactions at 70°C achieve faster hydrogen peroxide conversion but risk side reactions, whereas 30–50°C balances yield and stability .
  • Solvent polarity : Non-polar solvents (e.g., toluene, xylene) improve phase separation but require optimized mixing rates to maintain interfacial contact .

Q. How can contradictory data on reaction yields be resolved in PTC-mediated systems?

Discrepancies often arise from differences in:

  • Acidity of the catalytic system : Replacing sodium tungstate with tungsten trioxide increases proton availability, accelerating epoxidation but potentially lowering yields due to side reactions .
  • Reaction time : Extended durations (e.g., 2 hours) may improve substrate conversion but degrade sensitive products. Kinetic studies using GC or iodometric titration are recommended to identify optimal endpoints .

Q. What advanced analytical techniques are suited for monitoring methyltrioctylammonium hydrogen sulfate-mediated reactions?

  • Gas Chromatography (GC) : Tracks organic phase composition and substrate conversion rates .
  • Iodometric Titration : Quantifies unreacted hydrogen peroxide in aqueous phases .
  • FI-FAAS : Measures metal ion concentrations in ion-pair extraction workflows (e.g., cadmium analysis) .

Q. How does methyltrioctylammonium hydrogen sulfate compare to other ionic liquids in catalytic performance?

While direct comparative studies are limited, its quaternary ammonium structure provides:

  • Superior phase transfer efficiency in non-polar solvents compared to imidazolium-based ionic liquids (e.g., [EMIM][Tf₂N]) .
  • Higher thermal stability (>70°C) than tetraalkylammonium salts, making it suitable for high-temperature epoxidation .

Q. What alternative roles does methyltrioctylammonium hydrogen sulfate play beyond catalysis?

  • Ion-pair agent : Forms extractable complexes with anionic species (e.g., [CdI₄]²⁻) for analytical separation, achieving detection limits of 0.1 µg/L in water samples .
  • Surfactant modifier : Enhances micelle formation in cloud-point extraction, though this application requires further mechanistic study .

Methodological Recommendations

  • Catalyst Recycling : Recover methyltrioctylammonium hydrogen sulfate via aqueous-phase separation and evaporation, though purity post-recovery must be verified by NMR or FTIR .
  • Safety Protocols : Use gloves and chemical goggles due to its irritant properties; avoid inhalation during handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.